7-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)quinoxaline
CAS No.:
Cat. No.: VC13725009
Molecular Formula: C14H13BrN4
Molecular Weight: 317.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13BrN4 |
|---|---|
| Molecular Weight | 317.18 g/mol |
| IUPAC Name | 7-bromo-2-(1-propan-2-ylpyrazol-4-yl)quinoxaline |
| Standard InChI | InChI=1S/C14H13BrN4/c1-9(2)19-8-10(6-17-19)14-7-16-12-4-3-11(15)5-13(12)18-14/h3-9H,1-2H3 |
| Standard InChI Key | BAONDWIAIYADTE-UHFFFAOYSA-N |
| SMILES | CC(C)N1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)Br |
| Canonical SMILES | CC(C)N1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)Br |
Introduction
Key Findings
7-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)quinoxaline is a brominated quinoxaline derivative featuring a 1-isopropylpyrazole substituent at the 2-position of the heterocyclic core. While limited direct data exists for this specific compound, insights can be extrapolated from structurally analogous molecules, such as 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, which shares a similar synthetic and functional profile . Quinoxaline derivatives are widely studied for their pharmacological potential, particularly as kinase inhibitors in oncology . This review synthesizes available data to elucidate the compound’s chemical properties, synthetic pathways, and potential applications, while highlighting gaps in current research.
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a quinoxaline backbone (a bicyclic system with two nitrogen atoms at positions 1 and 4) substituted with a bromine atom at position 7 and a 1-isopropylpyrazole group at position 2. The pyrazole ring introduces steric bulk due to the isopropyl substituent, which may influence reactivity and binding interactions in biological systems .
Key Physicochemical Parameters
While explicit data for the isopropyl variant is scarce, the methyl analogue (7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline) provides a foundational reference:
The isopropyl group likely increases hydrophobicity compared to the methyl analogue, as reflected in its higher predicted logP value. Computational modeling using tools like Molinspiration suggests a logP increase of ~0.5–0.7 units due to the additional alkyl chain.
Synthetic Methodologies
General Synthesis Strategy
Synthesis of quinoxaline derivatives typically involves cyclocondensation of 1,2-diamines with α-diketones or α-keto aldehydes. For 7-bromo-2-(1-isopropyl-1H-pyrazol-4-yl)quinoxaline, a plausible route adapts methods used for its methyl counterpart :
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Starting Materials:
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4-Bromo-2-nitroaniline
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2-Bromo-1-(1-isopropyl-1H-pyrazol-4-yl)ethan-1-one
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Key Reactions:
Example Reaction Pathway:
Industrial-Scale Considerations
Patented methods for analogous compounds emphasize:
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Solvent Optimization: Tetrahydrofuran (THF) or dimethylformamide (DMF) for improved yield .
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Catalyst Efficiency: Triethylene diamine (DABCO) enhances reaction rates by stabilizing transition states .
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Purity Control: Chromatography or recrystallization steps to isolate positional isomers, a common challenge in quinoxaline synthesis .
Reactivity and Functionalization
Electrophilic Substitution
The bromine atom at position 7 serves as a site for further functionalization:
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids to introduce aryl/heteroaryl groups.
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Nucleophilic Aromatic Substitution: Replacement of bromine with amines or alkoxides under basic conditions.
Oxidation and Reduction
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Oxidation: Forms N-oxide derivatives using hydrogen peroxide, altering electronic properties for enhanced biological activity.
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Reduction: Sodium borohydride reduces the quinoxaline ring to a tetrahydroquinoxaline, modulating conformational flexibility.
Biological and Pharmacological Applications
Kinase Inhibition
Quinoxalines are prominent in kinase inhibitor design. The methyl analogue is an intermediate in Erdafitinib synthesis, a fibroblast growth factor receptor (FGFR) inhibitor . The isopropyl variant may exhibit similar target affinity, with steric effects potentially altering selectivity profiles.
Antimicrobial Activity
Quinoxaline derivatives demonstrate broad-spectrum antimicrobial properties. Substitutions at the 2-position (e.g., pyrazole groups) enhance membrane penetration, a trait critical for combating drug-resistant pathogens .
Future Research Directions
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Synthetic Optimization: Developing enantioselective routes to access chiral quinoxaline derivatives.
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Biological Screening: Evaluating the isopropyl variant’s efficacy against FGFR-driven cancers.
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Environmental Impact: Assessing biodegradation pathways to address ecological persistence concerns.
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